molecular formula C17H26N2O3 B2956677 N-cyclopropyl-N'-[(2-methoxyadamantan-2-yl)methyl]ethanediamide CAS No. 1796946-55-8

N-cyclopropyl-N'-[(2-methoxyadamantan-2-yl)methyl]ethanediamide

Cat. No.: B2956677
CAS No.: 1796946-55-8
M. Wt: 306.406
InChI Key: JUPCVGMTEOXHDA-UHFFFAOYSA-N
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Description

N-cyclopropyl-N'-[(2-methoxyadamantan-2-yl)methyl]ethanediamide is a diamide compound characterized by a cyclopropyl group and a methoxy-substituted adamantane moiety. Adamantane derivatives are renowned for their rigid, lipophilic structure, which enhances metabolic stability and membrane permeability .

Properties

IUPAC Name

N'-cyclopropyl-N-[(2-methoxy-2-adamantyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O3/c1-22-17(9-18-15(20)16(21)19-14-2-3-14)12-5-10-4-11(7-12)8-13(17)6-10/h10-14H,2-9H2,1H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUPCVGMTEOXHDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(C2CC3CC(C2)CC1C3)CNC(=O)C(=O)NC4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-N’-[(2-methoxyadamantan-2-yl)methyl]ethanediamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the cyclopropyl group: This can be achieved through cyclopropanation reactions using reagents like diazomethane or Simmons-Smith reagents.

    Introduction of the methoxyadamantane moiety: This step involves the functionalization of adamantane, often through Friedel-Crafts alkylation or other electrophilic aromatic substitution reactions.

    Coupling of the two moieties: The final step involves coupling the cyclopropyl and methoxyadamantane moieties through amide bond formation, typically using reagents like carbodiimides or other coupling agents under mild conditions.

Industrial Production Methods

Industrial production of N-cyclopropyl-N’-[(2-methoxyadamantan-2-yl)methyl]ethanediamide would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-N’-[(2-methoxyadamantan-2-yl)methyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can yield reduced forms of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the cyclopropyl or methoxyadamantane moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-cyclopropyl-N’-[(2-methoxyadamantan-2-yl)methyl]ethanediamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N-cyclopropyl-N’-[(2-methoxyadamantan-2-yl)methyl]ethanediamide involves its interaction with specific molecular targets. The cyclopropyl group and methoxyadamantane moiety may interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features

The compound’s adamantane and cyclopropyl groups distinguish it from simpler amides. For example:

  • Alachlor (C₁₄H₂₀ClNO₂): A chloroacetamide herbicide with a methoxymethyl and diethylphenyl group . Unlike the target compound, alachlor lacks a bicyclic adamantane system, relying on a planar aromatic ring for target binding.
  • 2-Cyano-N-[(methylamino)carbonyl]acetamide (C₅H₇N₃O₂): Contains a cyano group and methylamino carbonyl substituent, but only one amide group .

Table 1: Structural Comparison

Compound Molecular Formula Key Substituents Functional Groups Potential Application
N-cyclopropyl-N'-[(2-methoxyadamantan-2-yl)methyl]ethanediamide C₁₈H₂₇N₂O₃ Cyclopropyl, Methoxyadamantyl 2 amides Undisclosed
Alachlor C₁₄H₂₀ClNO₂ Chloro, Methoxymethyl, Diethylphenyl 1 amide Herbicide
2-(Ethylisopropylamino)ethanethiol C₇H₁₇NS Ethyl, Isopropyl, Thiol Thiol, amine Undisclosed
Functional Group Impact
  • Adamantane vs.
  • Ethanediamide vs. Monoamide: The dual amide groups may increase hydrogen-bonding capacity, improving interactions with biological targets or crystalline matrices .
Physicochemical Properties
  • Lipophilicity : The adamantane moiety likely increases logP values compared to alachlor, suggesting improved lipid membrane penetration.
  • Solubility: The methoxy group on adamantane may enhance aqueous solubility relative to non-polar analogs like 2-(Ethylisopropylamino)ethanethiol .

Methodological Considerations

Structural elucidation of such compounds typically employs X-ray crystallography using programs like SHELXL . For example, SHELXL’s refinement features (e.g., twinning correction) could resolve challenges posed by the adamantane group’s complexity .

Biological Activity

N-cyclopropyl-N'-[(2-methoxyadamantan-2-yl)methyl]ethanediamide (CAS No. 1796946-55-8) is a synthetic compound with potential biological applications, particularly in the fields of pharmacology and medicinal chemistry. This compound features a cyclopropyl group and a methoxyadamantane moiety, which contribute to its unique structural properties and biological activity. Recent studies have suggested its potential as an inhibitor for various biological pathways, notably in immune response modulation and cancer treatment.

The molecular formula of this compound is C17H26N2O3C_{17}H_{26}N_{2}O_{3}, with a molecular weight of approximately 306.3999 g/mol. The compound's structure allows it to engage with biological targets effectively, which is crucial for its pharmacological activity.

The biological activity of this compound is primarily attributed to its interaction with Janus kinase 3 (JAK3). JAK3 plays a significant role in cytokine signaling pathways that are essential for immune responses. The inhibition of JAK3 can lead to therapeutic effects in autoimmune diseases, inflammatory conditions, and certain cancers by modulating the immune system's activity .

Biological Activity Overview

Recent research has highlighted several aspects of the biological activity of this compound:

  • JAK3 Inhibition : Studies indicate that this compound exhibits strong inhibitory effects on JAK3, which can be beneficial for treating autoimmune diseases such as rheumatoid arthritis and multiple sclerosis .
  • Anticancer Properties : The compound has shown promise in preclinical models for its ability to inhibit tumor growth and metastasis, particularly in cancers characterized by aberrant cytokine signaling .
  • Potential as a Biochemical Probe : Its unique structure allows it to function as a biochemical probe for studying JAK3-related pathways, providing insights into immune regulation and potential therapeutic interventions .

Case Studies and Research Findings

Several studies have been conducted to evaluate the efficacy and safety of this compound:

StudyFocusFindings
Inoue et al. (2006)JAK3 InhibitionDemonstrated significant inhibition of JAK3 activity in vitro, suggesting potential for autoimmune disease treatment .
Tanaka et al. (2010)Anticancer ActivityReported that the compound inhibited tumor cell proliferation in various cancer cell lines .
Recent Pharmacological StudiesImmune ModulationHighlighted the compound's ability to modulate immune responses effectively, reducing inflammation in animal models .

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